3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

説明

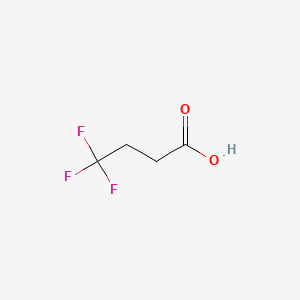

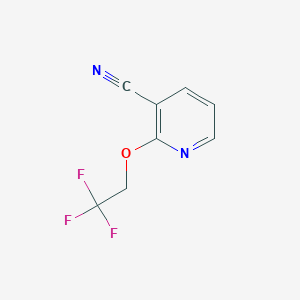

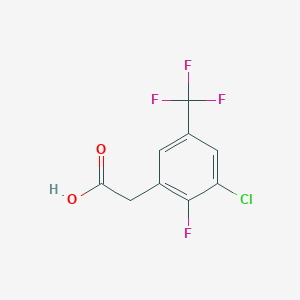

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H5ClF4O2 and its molecular weight is 256.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactivity and Acidity Analysis

The reactivity and acidity of halogenated phenylacetic acids, including 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, have been examined through a comparative DFT study. Structural properties closely resemble crystallographic data. Molecules' reactivity was analyzed using fukui functions, local softness, and electrophilicity, alongside global descriptors like electronegativity and HOMO-LUMO gap. The study also focused on the molecules' acidity, calculating vibrational spectra for chloro- and bromo-substituted molecules through experimental FTIR and theoretical predictions for fluoro-substituted ones (Srivastava et al., 2015).

Organic Synthesis and Chemical Transformations

Friedel-Crafts Cycli-acylalkylation

A study presented a cascade Friedel-Crafts cycli-acylalkylation approach involving mixed trifluoroacetyl phenylacetyl anhydride and 3-halostyrenes or vinylcycloalkanes. This method is used to produce 4-substituted tetralen-2-ol phenylacetates, which then undergo base alcoholysis revealing tetral-2-one for asymmetric transfer hydrogenation. Bromophenyltetralen-2-ol phenylacetate also facilitates Suzuki coupling, offering a shorter route to trans-4-phenyl-β-aminotetralin (Vincek & Booth, 2009).

Shish Kebab Type Oligomer Synthesis

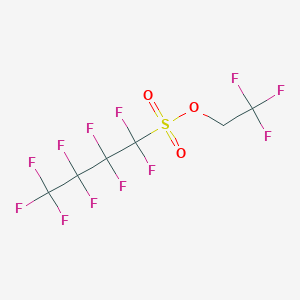

A shish kebab type oligomer containing eight [3-thiopropyl 2-fluoro-5-(trifluoromethyl)phenylacetate] units was synthesized, focusing on metal-free and metallo-porphyrazines functionalized with carboxylate groups like 2-fluoro-5-(trifluoromethyl)phenylacetic acid. These symmetrically functionalized porphyrazines have solubility in common organic solvents and are used to prepare stable complexes, revealing their potential in chemical synthesis (Gonca, 2013).

Polymer Synthesis and Properties

Novel Fluorinated Polyimides

Novel fluorinated polyimides were synthesized from a unique fluorinated aromatic diamine monomer. These polyimides, characterized by their solubility in polar organic solvents, exhibit impressive thermal stability and mechanical properties. They present significant potential for applications requiring materials resistant to high temperatures and mechanical stress (Yin et al., 2005).

Safety and Hazards

作用機序

- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it belongs to the trifluoromethylpyridine (TFMP) family, which has applications in both agrochemicals and pharmaceuticals .

- TFMP derivatives, including 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, are used for crop protection. Their unique properties arise from the combination of the fluorine atom’s physicochemical characteristics and the pyridine moiety .

- In the pharmaceutical industry, several TFMP-containing compounds have been granted market approval, and many are undergoing clinical trials .

- Specific details regarding the interaction of this compound with its targets are not readily available. However, the trifluoromethyl group and the pyridine moiety likely contribute to its biological activity .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes often leads to the formation of reactive intermediates, which can further participate in subsequent biochemical reactions. Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and the release of fluorinated metabolites .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In hepatocytes, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. It can induce the expression of genes associated with detoxification and stress response, such as glutathione S-transferase and superoxide dismutase. In neuronal cells, this compound can modulate neurotransmitter release and uptake, affecting synaptic transmission and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which leads to the accumulation of acetylcholine in synaptic clefts and prolonged neurotransmission. Additionally, this compound can bind to nuclear receptors, such as the aryl hydrocarbon receptor, modulating gene expression and influencing cellular responses to environmental toxins. The presence of halogen atoms in its structure enhances its binding affinity to these biomolecules, facilitating its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance metabolic activity and promote detoxification processes. At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity. Studies in rodents have shown that high doses of this compound can lead to liver damage, characterized by elevated liver enzymes and histopathological changes. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated and dechlorinated metabolites. Additionally, esterases can hydrolyze the ester bond in this compound, producing fluorinated carboxylic acids. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues, such as the liver and brain. Additionally, it can interact with transport proteins, such as organic anion-transporting polypeptides, facilitating its cellular uptake and distribution. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with specific organelles and biomolecules. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, it can accumulate in mitochondria, influencing mitochondrial function and energy production. The presence of targeting signals or post-translational modifications can further direct this compound to specific cellular compartments, modulating its biochemical activity .

特性

IUPAC Name |

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXABTQTILJYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378700 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-13-7 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)